

# Application Note: GC-MS Analysis of Volatile N-Nitroso-Naphazoline

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Compound of Interest		
Compound Name:	N-Nitroso-Naphazoline	
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## Introduction

N-Nitroso-Naphazoline is a potential nitrosamine impurity of Naphazoline, an active pharmaceutical ingredient (API) widely used as a nasal decongestant and in ophthalmic solutions.[1][2][3] Due to the classification of many N-nitrosamines as probable human carcinogens, regulatory agencies require stringent control of these impurities in pharmaceutical products.[4][5] This application note provides a detailed protocol for the analysis of volatile N-Nitroso-Naphazoline in pharmaceutical samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended to be a starting point for method development and validation in a regulated laboratory environment.

**N-Nitroso-Naphazoline** is formed from the reaction of a secondary amine in the Naphazoline molecule with a nitrosating agent.[6][7] Its molecular weight is 239.27 g/mol .[6][8]

# **Experimental Protocols Sample Preparation: Liquid-Liquid Extraction**

This protocol is suitable for the extraction of **N-Nitroso-Naphazoline** from liquid or solid dosage forms.

Reagents and Materials:



- Dichloromethane (DCM), HPLC grade
- Sodium hydroxide solution, 1 M
- Anhydrous sodium sulfate
- Sample vials, 15 mL, amber glass
- Centrifuge tubes, 15 mL, glass
- Vortex mixer
- Centrifuge
- Syringe filters, 0.45 μm PTFE

#### Procedure:

- Sample Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., crushed tablets, liquid formulation) equivalent to 100 mg of the Naphazoline API into a 15 mL glass centrifuge tube.
- Alkalinization: Add 5 mL of 1 M sodium hydroxide solution to the centrifuge tube. Vortex for 1
  minute to dissolve or suspend the sample.
- Extraction: Add 5 mL of dichloromethane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
- Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
- Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean 15 mL glass vial using a Pasteur pipette.
- Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.



- Filtration: Filter the dried extract through a 0.45  $\mu m$  PTFE syringe filter into a clean autosampler vial.
- Analysis: The sample is now ready for GC-MS analysis.

## **GC-MS/MS Method**

#### Instrumentation:

- Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)
- Autosampler

#### GC Conditions:

Parameter	Value
Column	DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 $\mu$ m film thickness)
Injection Mode	Splitless
Injection Volume	1 μL
Injector Temperature	250 °C
Carrier Gas	Helium
Flow Rate	1.2 mL/min (constant flow)
Oven Program	Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C

#### MS/MS Conditions:



Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Collision Gas	Argon

### Predicted MRM Transitions for **N-Nitroso-Naphazoline**:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
239.1 (Quantifier)	209.1 ([M-NO]+)	15	100
239.1 (Qualifier)	141.1 (Naphthylmethyl fragment)	20	100

Note: These MRM transitions are predicted based on the structure of **N-Nitroso-Naphazoline** and common fragmentation patterns of N-nitrosamines. Optimization of collision energies is essential during method development.

## **Data Presentation**

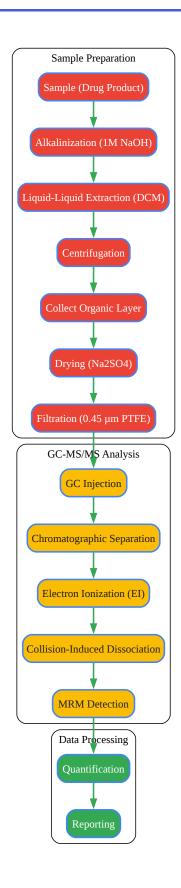
The following table summarizes representative quantitative data for the analysis of volatile nitrosamines using GC-MS/MS. These values can be used as a benchmark during method validation for **N-Nitroso-Naphazoline**.



Parameter	Representative Value
Limit of Detection (LOD)	0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL
Linearity (r²)	> 0.995
Linear Range	0.5 - 100 ng/mL
Recovery	80 - 120%
Precision (%RSD)	< 15%

# **Mandatory Visualizations**

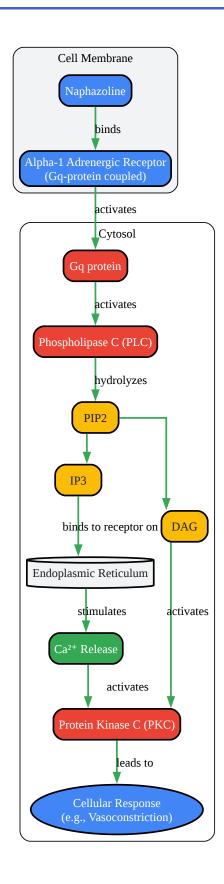




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Figure 1: Experimental workflow for GC-MS/MS analysis of N-Nitroso-Naphazoline.





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Figure 2: Alpha-1 adrenergic receptor signaling pathway activated by Naphazoline.



## **Discussion**

The presented GC-MS/MS method provides a robust and sensitive approach for the determination of **N-Nitroso-Naphazoline** in pharmaceutical samples. The sample preparation procedure is straightforward and effective for isolating the analyte from various matrices. The use of MRM mode in the mass spectrometer ensures high selectivity and minimizes interferences from the sample matrix, which is crucial for achieving low detection limits.

Naphazoline acts as an alpha-adrenergic agonist, primarily on alpha-1 and alpha-2 receptors. [3][9] The binding of Naphazoline to alpha-1 adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade.[9] This leads to the activation of Phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C.[9] This cascade ultimately results in smooth muscle contraction, leading to vasoconstriction, which is the therapeutic effect of Naphazoline in reducing nasal congestion and ocular redness.[2][10]

It is imperative that any analytical method for nitrosamine impurities be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The use of an appropriate internal standard, such as a deuterated analog of **N-Nitroso-Naphazoline**, is highly recommended to improve the accuracy and precision of the method.

## Conclusion

This application note outlines a comprehensive GC-MS/MS method for the analysis of **N-Nitroso-Naphazoline**. The provided protocols for sample preparation and instrumental analysis, along with the representative quantitative data and visualizations of the experimental workflow and signaling pathway, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical products. Adherence to rigorous method validation is essential to ensure the safety and efficacy of medicines.

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